Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dichlorobenzylthio, and ethyl ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-mercaptopyrimidine with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the original compound, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 2,4-Disubstituted thiazoles
- Triazole-pyrimidine hybrids
Uniqueness
Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6944-75-8 |
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Molecular Formula |
C14H11Cl3N2O2S |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11Cl3N2O2S/c1-2-21-13(20)10-6-18-14(19-12(10)17)22-7-8-3-4-9(15)5-11(8)16/h3-6H,2,7H2,1H3 |
InChI Key |
ZDGWAUNVURHYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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